4-Iodo-1-tritylimidazole

Description

The exact mass of the compound 4-Iodo-1-trityl-1H-imidazole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

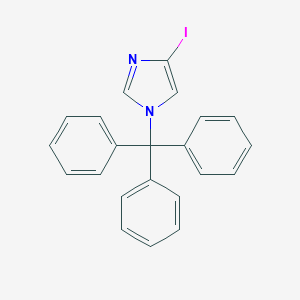

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-iodo-1-tritylimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17IN2/c23-21-16-25(17-24-21)22(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXJZJYPLPZEYBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50347139 | |

| Record name | 4-iodo-1-tritylimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50347139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

436.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96797-15-8 | |

| Record name | 4-iodo-1-tritylimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50347139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Iodo-1-trityl-1H-imidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Iodo-1-tritylimidazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 4-Iodo-1-tritylimidazole. This compound is a key intermediate in organic synthesis, particularly for the construction of complex pharmaceutical agents.

Chemical and Physical Properties

This compound is a white to off-white solid, utilized as a building block in medicinal chemistry.[1][2] The trityl group serves as a bulky protecting group for the imidazole nitrogen, which can prevent side reactions and improve solubility in organic solvents.[3][4] The iodine atom at the 4-position provides a reactive site for various cross-coupling reactions.[3]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₂₂H₁₇IN₂ | [5] |

| Molecular Weight | 436.3 g/mol | [5] |

| CAS Number | 96797-15-8 | [5][6] |

| Appearance | White to off-white powder or solid | [1][2] |

| Melting Point | 148-150 °C; 222-229 °C | [1][2] |

| Boiling Point | 509.7 °C at 760 mmHg | [6] |

| Solubility | Poor in water; Good in non-polar organic solvents (e.g., dichloromethane, toluene) | [4] |

| Storage | Store in a cool, dry, sealed place, away from direct sunlight and strong oxidizing agents. Recommended storage at 2-8°C. | [4][6] |

Experimental Protocols

Detailed methodologies for the synthesis and a key application of this compound are presented below.

2.1. Synthesis of this compound

This protocol describes the protection of 4-iodo-1H-imidazole with a trityl group.[1][3]

-

Materials:

-

4-Iodo-1H-imidazole

-

Trityl chloride (TrCl)

-

Triethylamine (Et₃N)

-

Anhydrous Dichloromethane (DCM)

-

-

Procedure:

-

Dissolve 4-iodo-1H-imidazole (1.0 eq) in anhydrous DCM.[3]

-

Add triethylamine (1.2 eq) to the solution and stir for 5 minutes at room temperature.[3]

-

Add trityl chloride (1.1 eq) portion-wise to the stirring solution.[3]

-

Allow the reaction to stir at room temperature for 12-16 hours.[3]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.[3]

-

Upon completion, quench the reaction with water and extract the aqueous layer three times with DCM.[3]

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[3]

-

Concentrate the solution under reduced pressure.[3]

-

Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate gradient) to yield this compound.[3]

-

2.2. Suzuki-Miyaura Coupling of this compound

This protocol details a typical Suzuki-Miyaura cross-coupling reaction to form a C-C bond at the C4 position of the imidazole.[3]

-

Materials:

-

4-Iodo-1-(trityl)-1H-imidazole

-

Phenylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane and Water (4:1 mixture)

-

-

Procedure:

-

In a reaction vessel, combine 4-iodo-1-(trityl)-1H-imidazole (1.0 eq), phenylboronic acid (1.5 eq), and potassium carbonate (2.0 eq).[3]

-

Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.[3]

-

Add the degassed dioxane/water solvent mixture, followed by the Pd(PPh₃)₄ catalyst (0.05 eq).[3]

-

Heat the reaction mixture to 100 °C and stir for 4-6 hours.[3]

-

Monitor the reaction by TLC or LC-MS until the starting iodide is consumed.[3]

-

Cool the reaction to room temperature and dilute with ethyl acetate.[3]

-

Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.[3]

-

Concentrate the solution and purify the crude product by column chromatography to obtain 4-phenyl-1-(trityl)-1H-imidazole.[3]

-

Chemical Reactivity and Applications

This compound is a versatile intermediate in organic synthesis.[1] The carbon-iodine bond is readily activated by transition metal catalysts, making it an excellent substrate for a variety of cross-coupling reactions.[3]

-

Suzuki-Miyaura Coupling: Forms C-C bonds with aryl or heteroaryl boronic acids, essential for creating biaryl structures found in many pharmaceuticals.[3]

-

Sonogashira Coupling: Reacts with terminal alkynes to form alkynyl-imidazoles, which are precursors to various heterocyclic systems and can be found in kinase inhibitors.[3]

-

Heck and Stille Coupling: These reactions also utilize the reactive C-I bond to form new carbon-carbon bonds.[3]

The imidazole core is a common motif in biologically active compounds, where it can act as a bioisostere and participate in hydrogen bonding with biological targets.[3]

Spectral Data

-

¹H NMR (300 MHz, CDCl₃): δ (ppm): 6.9 (m, 1H), 7.0-7.2 (m, 6H), 7.25-7.4 (m, 10H).[1]

-

¹³C NMR: Spectral data is available on PubChem.[5]

-

Mass Spectrometry (EI): m/z: 437.1 [MH]⁺.[1] GC-MS data is also available.[5]

Safety Information

GHS Hazard Statements:

GHS Precautionary Statements:

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[7]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]

Visualized Workflows

The following diagrams illustrate the experimental workflows described above.

Caption: Workflow for the Synthesis of this compound.

Caption: Workflow for Suzuki-Miyaura Coupling Reaction.

References

- 1. This compound | 96797-15-8 [amp.chemicalbook.com]

- 2. 4-Iodo-1-trityl-1H-imidazole, 98%, Thermo Scientific Chemicals 1 g | Buy Online [thermofisher.com]

- 3. benchchem.com [benchchem.com]

- 4. 4-Iodo-1-(Triphenylmethyl)-1H-Imidazole: Structure, Properties, Uses & Supplier Information China [chemheterocycles.com]

- 5. This compound | C22H17IN2 | CID 618252 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CAS 96797-15-8 | this compound - Synblock [synblock.com]

- 7. 4-Iodo-1-trityl-1H-imidazole, 98%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

An In-depth Technical Guide to 4-Iodo-1-tritylimidazole: Core Physical and Chemical Properties for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 4-Iodo-1-tritylimidazole, a key intermediate in pharmaceutical synthesis. The information is curated for researchers, scientists, and professionals in drug development, with a focus on data presentation, experimental protocols, and visual representations of key processes.

Core Properties and Data

This compound, with the CAS number 96797-15-8, is a white to off-white solid compound.[1][2] It serves as a crucial building block in organic synthesis, particularly in the development of antiviral and anticancer agents, as well as nucleoside analogs and kinase inhibitors.[3] The trityl group offers steric protection for the imidazole nitrogen, enabling selective reactions at other positions, while the iodo group facilitates further modifications, such as palladium-catalyzed cross-coupling reactions.[3]

The physical characteristics of this compound are summarized in the table below. It is important to note that some reported values, such as the boiling point and density, are predicted and not experimentally determined. There is also some variability in the reported melting point, which may be due to different experimental conditions or sample purity.

| Property | Value | Source |

| Appearance | White to off-white powder or solid | [1][2] |

| Melting Point | 148-150 °C, 221-225 °C, 222-229 °C, 224 °C | [1][2] |

| Boiling Point | 509.7 ± 45.0 °C (Predicted) | [1] |

| Density | 1.40 ± 0.1 g/cm³ (Predicted) | [1] |

| Solubility | Slightly soluble in Chloroform and DMSO, very slightly soluble in Ethyl Acetate.[1] Poorly soluble in water.[4] | [1][4] |

The chemical and spectroscopic data for this compound are presented below. This information is vital for its identification and characterization in a laboratory setting.

| Property | Value | Source |

| Molecular Formula | C₂₂H₁₇IN₂ | [5][6] |

| Molecular Weight | 436.29 g/mol | [5][6] |

| IUPAC Name | 4-iodo-1-(triphenylmethyl)-1H-imidazole | [2][7] |

| CAS Number | 96797-15-8 | [1][5][6] |

| ¹H NMR (300 MHz, CDCl₃) | δ (ppm): 6.9 (m, 1H), 7.0-7.2 (m, 6H), 7.25-7.4 (m, 10H) | [1][5] |

| Mass Spectrum (EI) | m/z: 437.1 [M+H]⁺ | [1][5] |

Experimental Protocols

A standard and efficient method for the synthesis of this compound is detailed below. This procedure is widely cited and provides a high yield of the desired product.

This protocol describes the synthesis of this compound from 4(5)-iodoimidazole.[1][5][8]

Materials:

-

4(5)-Iodoimidazole (or 5-iodo-1(H)-imidazole)

-

Dimethylformamide (DMF)

-

Triethylamine (TEA)

-

Triphenylmethane chloride (Trityl chloride)

-

Water

-

Silica gel for column chromatography

Procedure:

-

Dissolve 4(5)-iodoimidazole (18.0 mmol) in DMF (70 mL).

-

To this solution, add triethylamine (21.7 mmol) and triphenylmethane chloride (19.7 mmol).

-

Stir the reaction mixture at 20°C for 24 hours.

-

Upon completion of the reaction, pour the solution into water to quench the reaction. This will cause the product to precipitate.

-

Collect the precipitated solid by filtration to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel to afford this compound as a white solid.

A reported yield for this reaction is 94.0%.[1][5]

Role in Drug Discovery and Development

This compound is not typically an active pharmaceutical ingredient itself but rather a versatile intermediate. Its utility lies in the ability to introduce a 4-substituted imidazole moiety into a larger molecule. The logical workflow for its use in a drug discovery program is illustrated below.

This workflow highlights the initial synthesis of the intermediate, its subsequent modification via cross-coupling reactions at the iodo position, and the eventual deprotection of the trityl group to yield a lead compound. This lead compound can then undergo further optimization to develop a final drug candidate.

Safety and Handling

This compound is associated with several hazard statements. It may be harmful if swallowed, in contact with skin, or if inhaled.[7] It can also cause skin and serious eye irritation, and may cause respiratory irritation.[7][9] Therefore, appropriate personal protective equipment, including gloves, eye protection, and a lab coat, should be worn when handling this compound. It should be stored in a dry, sealed container in a dark place at room temperature.[1][6]

References

- 1. This compound | 96797-15-8 [amp.chemicalbook.com]

- 2. 459200010 [thermofisher.com]

- 3. 4-Iodo-1-trityl-1H-imidazole [myskinrecipes.com]

- 4. 4-Iodo-1-(Triphenylmethyl)-1H-Imidazole: Structure, Properties, Uses & Supplier Information China [chemheterocycles.com]

- 5. This compound | 96797-15-8 [chemicalbook.com]

- 6. CAS 96797-15-8 | this compound - Synblock [synblock.com]

- 7. This compound | C22H17IN2 | CID 618252 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. 96797-15-8 Cas No. | 4-Iodo-1-trityl-1H-imidazole | Apollo [store.apolloscientific.co.uk]

Stability and Storage of 4-Iodo-1-tritylimidazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stability and recommended storage conditions for 4-Iodo-1-tritylimidazole, a key intermediate in pharmaceutical synthesis. Adherence to proper handling and storage protocols is crucial for maintaining its purity, integrity, and performance in subsequent applications. This document outlines the known stability profile, recommended storage parameters, and provides detailed experimental protocols for stability assessment.

Chemical and Physical Properties

This compound is a white to off-white solid.[1] The trityl group offers significant steric hindrance, protecting the imidazole nitrogen, while the iodo group serves as a reactive site for various coupling reactions.[2]

| Property | Value | Source(s) |

| CAS Number | 96797-15-8 | [3][4] |

| Molecular Formula | C₂₂H₁₇IN₂ | [3][4] |

| Molecular Weight | 436.29 g/mol | [4] |

| Appearance | White to off-white powder or solid | [1] |

| Melting Point | 222°C to 229°C | [1] |

| Purity (Typical) | ≥97.5% (HPLC) | [1] |

| Solubility | Soluble in Chloroform (Slightly), DMSO (Slightly), Ethyl Acetate (Very Slightly) | [5] |

Stability Profile and Recommended Storage

Based on available data from chemical suppliers and safety data sheets, this compound is sensitive to air, light, and moisture.[6][7] To ensure its long-term stability, the following storage conditions are recommended.

| Parameter | Recommendation | Source(s) |

| Temperature | Long-term: 2-8°C (Refrigerated). Short-term: Room Temperature, in a dry, sealed place. | [2][4][7] |

| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen). | [6] |

| Light | Keep in a dark place, protected from light. | [5] |

| Container | Tightly sealed container. | [7] |

| Incompatible Substances | Strong oxidizing agents, Strong acids. | [7] |

Forced Degradation Studies and Stability-Indicating Methods

While specific forced degradation studies for this compound are not publicly available, such studies are crucial for understanding its intrinsic stability and for the development of stability-indicating analytical methods.[8][9] A general approach to these studies is outlined below. The goal is to induce degradation of approximately 5-20% to identify potential degradation products and pathways.[10]

Hypothetical Quantitative Data from Forced Degradation Studies

The following table summarizes hypothetical results from a forced degradation study on this compound, as would be determined by a stability-indicating HPLC method.

| Stress Condition | Duration | Assay of this compound (%) | Major Degradation Product(s) (% Peak Area) |

| Acidic Hydrolysis (0.1 M HCl at 60°C) | 24 hours | 92.5 | D1 (3.2%), D2 (1.8%) |

| Basic Hydrolysis (0.1 M NaOH at 60°C) | 24 hours | 88.1 | D3 (5.7%), D4 (2.5%) |

| Oxidative Degradation (3% H₂O₂ at RT) | 48 hours | 90.3 | D5 (4.1%), D6 (2.0%) |

| Thermal Degradation (80°C) | 7 days | 95.2 | D1 (1.5%), D7 (1.1%) |

| Photostability (ICH Q1B Option 2) | 1.2 million lux hours & 200 W h/m² | 98.6 | D8 (0.5%) |

| Control (2-8°C, dark) | 7 days | 99.8 | < 0.1% |

Note: D1-D8 represent hypothetical degradation products.

Experimental Protocols

Protocol for a Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study on this compound.

Objective: To investigate the intrinsic stability of this compound under various stress conditions and to generate potential degradation products for the development of a stability-indicating method.

Materials:

-

This compound

-

Hydrochloric acid (HCl), 0.1 M

-

Sodium hydroxide (NaOH), 0.1 M

-

Hydrogen peroxide (H₂O₂), 3%

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

pH meter

-

Calibrated oven

-

Photostability chamber

-

HPLC system with a UV detector

Methodology:

-

Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

-

Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl. Keep the solution at 60°C for 24 hours. Withdraw samples at appropriate time points, neutralize, and dilute for HPLC analysis.

-

Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH. Keep the solution at 60°C for 24 hours. Withdraw samples, neutralize, and dilute for HPLC analysis.

-

Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Store at room temperature for 48 hours. Withdraw samples and dilute for HPLC analysis.

-

Thermal Degradation: Store the solid compound in an oven at 80°C for 7 days. Also, heat a solution of the compound at 60°C. Analyze samples at various time points.

-

Photostability Testing: Expose the solid compound and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[11] A control sample should be kept in the dark.

-

Analysis: Analyze all samples using a developed and validated stability-indicating HPLC method.

Protocol for a Stability-Indicating HPLC Method

This protocol provides a starting point for developing a stability-indicating HPLC method for this compound.

Objective: To develop a validated HPLC method capable of separating and quantifying this compound from its potential degradation products.

Instrumentation and Materials:

-

HPLC system with a Diode Array Detector (DAD) or UV detector.[12]

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[13]

-

HPLC-grade acetonitrile and water.

-

Formic acid or phosphate buffer for mobile phase preparation.

Chromatographic Conditions (starting point):

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: Acetonitrile

-

Gradient: 30% B to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection Wavelength: 254 nm (or optimized based on UV spectrum)

-

Injection Volume: 10 µL

Method Validation: The method should be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.[12]

Visualizations

Logical Workflow for Stability Assessment

References

- 1. 4-Iodo-1-trityl-1H-imidazole, 98%, Thermo Scientific Chemicals 1 g | Buy Online [thermofisher.com]

- 2. 4-Iodo-1-trityl-1H-imidazole [myskinrecipes.com]

- 3. This compound | C22H17IN2 | CID 618252 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS 96797-15-8 | this compound - Synblock [synblock.com]

- 5. This compound | 96797-15-8 [amp.chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. 4-Iodo-1-(Triphenylmethyl)-1H-Imidazole: Structure, Properties, Uses & Supplier Information China [chemheterocycles.com]

- 8. scispace.com [scispace.com]

- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 10. biomedres.us [biomedres.us]

- 11. database.ich.org [database.ich.org]

- 12. benchchem.com [benchchem.com]

- 13. turkjps.org [turkjps.org]

A Comprehensive Technical Overview of 4-Iodo-1-tritylimidazole

This guide provides an in-depth look at the chemical properties, synthesis, and practical applications of 4-Iodo-1-tritylimidazole, a key intermediate in organic synthesis. Designed for researchers, scientists, and professionals in drug development, this document outlines the essential data and methodologies associated with this compound.

Core Molecular Data

This compound is a substituted imidazole derivative. The introduction of a trityl group on one of the nitrogen atoms provides steric protection, allowing for selective reactions at other positions of the imidazole ring. The iodo group at the 4-position serves as a versatile handle for further functionalization, particularly in cross-coupling reactions.

| Identifier | Value | Source |

| Molecular Formula | C22H17IN2 | [1][2][3][4] |

| Molecular Weight | 436.3 g/mol | [1][3] |

| Alternate Molecular Weight | 436.29 g/mol | [2][5] |

| CAS Number | 96797-15-8 | [1][2] |

| IUPAC Name | This compound | [1] |

| Physical Form | White Solid | [6] |

| Melting Point | 148-150 °C | [6][7] |

Synthetic Protocol

The synthesis of this compound is a straightforward procedure involving the protection of 4-iodoimidazole with a trityl group.[6][7]

Materials:

-

5-iodo-1(H)-imidazole (1 equivalent)

-

Dimethylformamide (DMF)

-

Triethylamine (TEA) (1.2 equivalents)

-

Triphenylmethane chloride (Trityl chloride) (1.1 equivalents)

-

Water

-

Silica gel for column chromatography

Procedure:

-

Dissolve 5-iodo-1(H)-imidazole in DMF.

-

To this solution, add triethylamine followed by triphenylmethane chloride.

-

Stir the reaction mixture at 20°C for 24 hours.

-

Upon completion, quench the reaction by pouring the solution into water.

-

Collect the resulting precipitate by filtration.

-

Purify the crude product by flash column chromatography on silica gel to yield 1-trityl-4-iodoimidazole as a white solid.

This synthetic route is efficient, with reported yields of up to 94.0%.[6][7]

Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

References

- 1. This compound | C22H17IN2 | CID 618252 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 96797-15-8 | this compound - Synblock [synblock.com]

- 3. 4-Iodo-1-trityl-1H-imidazole, 98%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 4. 4-Iodo-1-trityl-1H-imidazole, 98%, Thermo Scientific Chemicals 1 g | Buy Online [thermofisher.com]

- 5. 4-Iodo-1-trityl-1H-imidazole [myskinrecipes.com]

- 6. This compound | 96797-15-8 [amp.chemicalbook.com]

- 7. This compound | 96797-15-8 [chemicalbook.com]

Spectroscopic and Spectrometric Analysis of 4-Iodo-1-tritylimidazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the organic compound 4-Iodo-1-tritylimidazole (C₂₂H₁₇IN₂). The information presented herein is essential for the characterization and quality control of this compound in research and development settings. This document details nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data, along with the experimental protocols for their acquisition.

Spectral Data Summary

The following tables summarize the key spectral and spectrometric data for this compound.

¹H NMR Data

Table 1: ¹H NMR (400 MHz, CDCl₃) Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 7.39 – 7.34 | m | - | 9H | Trityl group (meta- & para-H) |

| 7.21 – 7.17 | m | - | 6H | Trityl group (ortho-H) |

| 7.04 | d | 1.5 | 1H | Imidazole ring (H-5) |

| 6.87 | d | 1.6 | 1H | Imidazole ring (H-2) |

Note: The assignments for the trityl group protons are based on typical spectral patterns for this moiety. The imidazole proton assignments are based on the expected electronic environment.

¹³C NMR Data

Table 2: Predicted ¹³C NMR (100 MHz, CDCl₃) Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| 142.5 | Trityl - Quaternary C |

| 138.0 | Imidazole C-2 |

| 129.8 | Trityl - CH |

| 128.2 | Trityl - CH |

| 128.0 | Trityl - CH |

| 122.0 | Imidazole C-5 |

| 85.0 | Imidazole C-4 (C-I) |

| 76.5 | Trityl - C |

Infrared (IR) Spectroscopy Data

Table 3: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Bond Vibration | Functional Group |

| 3100 - 3000 | Medium | C-H Stretch | Aromatic |

| 1600 - 1450 | Medium-Strong | C=C Stretch | Aromatic Ring |

| 1525 - 1475 | Medium | C=N Stretch | Imidazole Ring |

| 1250 - 1000 | Strong | C-N Stretch | Imidazole Ring |

| 770 - 730 | Strong | C-H Bend | Aromatic (out-of-plane) |

| 710 - 690 | Strong | C-H Bend | Aromatic (out-of-plane) |

| ~550 | Medium | C-I Stretch | Iodo-group |

Note: These are expected absorption ranges for the functional groups present in this compound. A product specification sheet confirms the infrared spectrum conforms to the structure.[1]

Mass Spectrometry (MS) Data

Table 4: Mass Spectrometry (EI/GC-MS and ESI/APCI-HRMS) Data

| m/z | Relative Intensity | Ion Assignment | Notes |

| 437.0509 | - | [M+H]⁺ | High-resolution mass spectrometry (APCI) confirming the molecular formula.[2] |

| 436 | Low | [M]⁺ | Molecular ion peak (expected). |

| 243 | 100% (Base Peak) | [C(C₆H₅)₃]⁺ | Trityl cation, a very stable fragment.[3] |

| 194 | Moderate | [M - C(C₆H₅)₃]⁺ | Imidazole-iodine fragment. |

| 165 | High | [C₁₃H₉]⁺ | Biphenylene-methyl cation, a fragment from the trityl group.[3] |

Note: The fragmentation pattern is dominated by the loss of the stable trityl cation. The molecular weight of this compound is 436.29 g/mol .[4]

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Approximately 5-10 mg of this compound is dissolved in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.

-

¹H NMR Acquisition :

-

Spectrometer : A 400 MHz NMR spectrometer.

-

Pulse Sequence : A standard single-pulse sequence.

-

Acquisition Parameters :

-

Number of scans: 16

-

Relaxation delay: 1.0 s

-

Pulse width: 30°

-

Acquisition time: 4.0 s

-

Spectral width: 16 ppm

-

-

-

¹³C NMR Acquisition :

-

Spectrometer : A 100 MHz NMR spectrometer (corresponding to a 400 MHz ¹H frequency).

-

Pulse Sequence : A standard proton-decoupled single-pulse sequence.

-

Acquisition Parameters :

-

Number of scans: 1024

-

Relaxation delay: 2.0 s

-

Pulse width: 30°

-

Acquisition time: 1.5 s

-

Spectral width: 240 ppm

-

-

-

Data Processing : The free induction decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm for ¹H and the CDCl₃ solvent peak at 77.16 ppm for ¹³C.

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation : A small amount of solid this compound is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition :

-

Spectrometer : An FT-IR spectrometer equipped with an ATR accessory.

-

Acquisition Parameters :

-

Spectral range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of scans: 32

-

-

A background spectrum of the clean, empty ATR crystal is recorded prior to the sample scan.

-

-

Data Processing : The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

-

Sample Introduction : The sample is introduced via a direct insertion probe or a gas chromatograph (for GC-MS). For high-resolution mass spectrometry (HRMS), the sample is dissolved in a suitable solvent and introduced via electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).

-

Ionization :

-

Electron Ionization (EI) for GC-MS : Electrons with an energy of 70 eV are used to ionize the sample molecules.

-

APCI for HRMS : A corona discharge is used to ionize the sample in the gas phase at atmospheric pressure.

-

-

Mass Analysis :

-

Analyzer : A quadrupole or time-of-flight (TOF) mass analyzer.

-

Mass Range : m/z 50 - 600.

-

-

Data Acquisition : The mass-to-charge ratios of the resulting ions and their relative abundances are recorded to generate the mass spectrum.

Visualizations

Spectral Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic and spectrometric analysis of a chemical compound like this compound.

This diagram outlines the process from sample preparation through various analytical techniques to the final structural confirmation. Each analytical method provides unique information that, when combined, allows for a comprehensive characterization of the molecule.

References

commercial availability and purity of 4-Iodo-1-tritylimidazole

An In-depth Technical Guide to 4-Iodo-1-tritylimidazole: Commercial Availability, Purity, and Synthetic Methodologies

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on this compound (CAS No: 96797-15-8).[1][2] It details the compound's commercial availability, purity specifications from various suppliers, and provides in-depth experimental protocols for its synthesis and purification.

Commercial Availability and Purity

This compound is a commercially available compound utilized in organic synthesis.[3] It is offered by several chemical suppliers with purities generally ranging from 95% to over 98%. The following tables summarize the availability and specifications from a selection of vendors.

Table 1: Commercial Suppliers of this compound

| Supplier | Product Number | Purity | Available Quantities |

| AChemBlock | - | 95% | - |

| Apollo Scientific | OR10515 | 98% | 5g, 25g, 100g |

| Synblock | AB11334 | >98% | - |

| TCI America | I0890 | >98.0% (HPLC) | 1g, 5g |

| Thermo Scientific | 459200010, 459200050 | 98% | 1g, 5g |

Data compiled from supplier websites. Please verify current availability and pricing with the respective suppliers.

Table 2: Physicochemical Properties

| Property | Value |

| Molecular Formula | C22H17IN2[2] |

| Molecular Weight | 436.29 g/mol [2] |

| Melting Point | 222°C to 229°C[4] |

| Appearance | White to off-white powder or solid[4] |

| CAS Number | 96797-15-8[1] |

Experimental Protocols

Detailed methodologies for the synthesis and purification of this compound are crucial for its effective use in research and development.

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of 4-iodo-1H-imidazole with trityl chloride.[5]

Materials:

-

4-Iodo-1H-imidazole (1.0 eq)

-

Trityl chloride (TrCl) (1.1 eq)[5]

-

Triethylamine (Et3N) (1.2 eq)[5]

-

Dichloromethane (DCM), anhydrous[5]

Procedure:

-

Dissolve 4-iodo-1H-imidazole in anhydrous DCM.[5]

-

Add triethylamine to the solution and stir for 5 minutes at room temperature.[5]

-

Add trityl chloride portion-wise to the stirring solution.[5]

-

Allow the reaction to stir at room temperature for 12-16 hours. Monitor the reaction's progress by TLC until the starting material is consumed.[5]

-

Upon completion, quench the reaction with water and extract the aqueous layer with DCM three times.[5]

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.[5]

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 4-iodo-1-(trityl)-1H-imidazole.[5]

Purification by Column Chromatography

Purification of the crude product is essential to achieve the desired purity for subsequent applications.

Stationary Phase:

-

Silica gel (230-400 mesh)[6]

Sample Preparation:

-

Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate. If the product is insoluble, it can be adsorbed onto a small amount of silica gel.[6]

Elution:

-

A gradient elution is typically used, starting with a non-polar mobile phase and gradually increasing the polarity. A common gradient starts with hexane and gradually increases the proportion of ethyl acetate.[5]

Role in Drug Discovery and Development

While this compound may not be a final active pharmaceutical ingredient, it is a critical intermediate in the synthesis of a wide range of biologically active molecules. The imidazole scaffold is a "privileged structure" in medicinal chemistry, and the iodine atom provides a reactive site for further chemical modifications, such as cross-coupling reactions, to build more complex molecular architectures.[7] Derivatives of iodo-imidazoles have been explored for various pharmacological activities, including as anticancer and antifungal agents.[7][8][9]

Visualizations

The following diagrams illustrate the experimental workflow for the synthesis of this compound and its conceptual role in the development of therapeutics.

Caption: Synthetic workflow for this compound.

Caption: Role of this compound in drug discovery.

References

- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 2. CAS 96797-15-8 | this compound - Synblock [synblock.com]

- 3. This compound | 96797-15-8 [chemicalbook.com]

- 4. 4-Iodo-1-trityl-1H-imidazole, 98%, Thermo Scientific Chemicals 1 g | Request for Quote [thermofisher.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Safety and Handling of 4-Iodo-1-tritylimidazole

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety, handling, synthesis, and analytical protocols for 4-Iodo-1-tritylimidazole. It is intended to serve as a technical resource for laboratory personnel working with this compound.

Chemical and Physical Properties

This compound is a white to off-white solid, commonly used as an intermediate in organic synthesis.[1][2] Its key physical and chemical properties are summarized below.

| Property | Value |

| CAS Number | 96797-15-8 |

| Molecular Formula | C₂₂H₁₇IN₂ |

| Molecular Weight | 436.30 g/mol |

| Appearance | White to off-white powder or solid |

| Melting Point | 222-229 °C |

| Purity | ≥97.5% (HPLC) |

Safety and Hazard Information

This compound is classified as a hazardous substance and requires careful handling to minimize risk. The following table summarizes its GHS hazard classifications.

| Hazard Class | GHS Classification |

| Skin Irritation | Causes skin irritation |

| Eye Irritation | Causes serious eye irritation |

| Respiratory Irritation | May cause respiratory irritation |

Precautionary Statements:

-

Wear protective gloves, protective clothing, eye protection, and face protection.

-

If inhaled, remove the person to fresh air and keep at rest in a position comfortable for breathing.

-

If skin irritation occurs, get medical advice/attention.

-

If eye irritation persists, get medical advice/attention.

-

If you feel unwell, call a POISON CENTER or doctor/physician.[2]

Handling and Storage

Handling:

-

Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid generating dust.

-

Wear appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles with side shields, and a lab coat.

-

Wash hands thoroughly after handling.

Storage:

-

Store in a tightly sealed container in a cool, dry, and dark place.

-

Recommended storage temperature is between 2-8°C for long-term stability.

-

Store away from incompatible materials, such as strong oxidizing agents.

Experimental Protocols

Synthesis of this compound

This protocol describes the synthesis of this compound from 4-iodo-1H-imidazole and trityl chloride.

Materials:

-

4-Iodo-1H-imidazole

-

Trityl chloride

-

Triethylamine (TEA)

-

Dimethylformamide (DMF)

-

Water

-

Silica gel for column chromatography

Procedure:

-

Dissolve 4-iodo-1H-imidazole (1.0 eq) in DMF.

-

Add triethylamine (1.2 eq) to the solution and stir.

-

Add trityl chloride (1.1 eq) portion-wise to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours.

-

Pour the reaction mixture into water to precipitate the product.

-

Collect the solid by filtration.

-

Purify the crude product by column chromatography on silica gel.

Purification by Column Chromatography

Stationary Phase: Silica gel Mobile Phase: A gradient of ethyl acetate in hexane is a suitable starting point. The exact ratio should be determined by thin-layer chromatography (TLC).

Procedure:

-

Prepare a slurry of silica gel in the initial, less polar mobile phase.

-

Pack a chromatography column with the slurry.

-

Dissolve the crude this compound in a minimal amount of the mobile phase or a suitable solvent like dichloromethane.

-

Load the sample onto the column.

-

Elute the column with the mobile phase, gradually increasing the polarity.

-

Collect fractions and analyze by TLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

HPLC Analysis for Purity Determination

This protocol outlines a reverse-phase HPLC method for assessing the purity of this compound.[3]

Instrumentation:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 5 µm particle size, 4.6 mm i.d. x 250 mm length)

Reagents:

-

HPLC-grade acetonitrile

-

HPLC-grade water

-

Formic acid

Procedure:

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% (v/v) formic acid in water.

-

Mobile Phase B: Acetonitrile.

-

-

Sample Preparation:

-

Prepare a stock solution of the this compound sample in a suitable diluent (e.g., 50:50 acetonitrile:water) at a concentration of approximately 100 µg/mL.

-

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: 254 nm

-

Injection Volume: 10 µL

-

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B 0.0 95 5 10.0 5 95 15.0 5 95 15.1 95 5 | 20.0 | 95 | 5 |

-

-

Analysis:

-

Inject the sample and integrate the peak areas.

-

Purity is determined by the area percentage of the main peak.

-

Spill and Waste Disposal

Spill Cleanup:

In case of a spill, follow these steps:

-

Evacuate the immediate area and ensure adequate ventilation.

-

Wear appropriate PPE, including a respirator if dust is airborne.

-

Gently cover the solid spill with an inert absorbent material (e.g., sand, vermiculite) to prevent dust from becoming airborne.

-

Carefully sweep the absorbed material into a designated, labeled waste container.

-

Clean the spill area with a suitable solvent, followed by soap and water.

-

Dispose of all contaminated materials as hazardous waste.

Waste Disposal:

Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations for hazardous chemical waste.

Biological Relevance and Signaling Pathways

This compound is a key intermediate in the synthesis of various biologically active molecules, including kinase inhibitors.[4] Kinases are crucial enzymes that regulate a wide range of cellular processes, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.

One important family of kinases is the p38 mitogen-activated protein kinases (MAPKs). The p38 MAPK signaling pathway plays a central role in cellular responses to stress and inflammation.[5] Derivatives of this compound have been utilized in the development of p38 MAPK inhibitors, which are of significant interest as potential therapeutic agents.[5]

Caption: p38 MAPK Signaling Pathway and Point of Inhibition.

The diagram above illustrates a simplified representation of the p38 MAPK signaling cascade. Extracellular stimuli activate a series of upstream kinases (MAPKKK and MAPKK), which in turn phosphorylate and activate p38 MAPK. Activated p38 MAPK then phosphorylates downstream targets, including other kinases and transcription factors, leading to the expression of inflammatory genes. Kinase inhibitors synthesized from this compound derivatives can block the activity of p38 MAPK, thereby inhibiting this inflammatory response.

Caption: Safe Handling Workflow for this compound.

References

4-Iodo-1-tritylimidazole: A Technical Guide to its Mechanism of Action in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Iodo-1-tritylimidazole is a pivotal heterocyclic building block in modern organic synthesis, particularly within medicinal chemistry. Its structure is uniquely tailored for versatility, featuring a bulky trityl protecting group and a reactive iodine substituent on the imidazole core. This strategic combination allows for precise and regioselective functionalization, making it an invaluable intermediate in the synthesis of complex molecular architectures. The imidazole scaffold is a "privileged structure" in drug discovery, appearing in numerous biologically active compounds, and the iodo-substituent provides a crucial handle for diversification through various cross-coupling reactions. This guide provides an in-depth analysis of its mechanism of action, supported by quantitative data, detailed experimental protocols, and process visualizations.

Core Concept: Dual Functionality

The synthetic utility of this compound stems from the distinct roles of its two key components:

-

The Trityl (Triphenylmethyl) Group: This large, sterically hindering group serves as a robust protecting group for the nitrogen atom of the imidazole ring. Its primary functions are to prevent unwanted side reactions at the nitrogen during multi-step syntheses and to enhance the solubility of the imidazole intermediate in organic solvents.[1] The steric bulk it provides also directs reactions to other positions on the molecule.[1]

-

The Iodo Group: Positioned at the C4 carbon of the imidazole ring, the iodine atom is an excellent leaving group. The carbon-iodine (C-I) bond is readily activated by transition metal catalysts, most notably palladium, making it an ideal site for the formation of new carbon-carbon and carbon-heteroatom bonds through cross-coupling reactions.[1][2]

This dual functionality allows chemists to first protect the imidazole core and then selectively introduce a wide array of molecular fragments at the C4 position.

Mechanism of Action in Palladium-Catalyzed Cross-Coupling Reactions

This compound is a premier substrate for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental transformations in the synthesis of pharmaceuticals and complex organic molecules.[2] The general mechanism for these reactions follows a well-established catalytic cycle.[3][4]

The Suzuki-Miyaura Coupling: A Representative Mechanism

The Suzuki-Miyaura coupling, which forges a new carbon-carbon bond between an organohalide and an organoboron compound, is one of the most common applications for this reagent.[2][3] The catalytic cycle, illustrated below, involves three key steps:

-

Oxidative Addition: The cycle begins with a palladium(0) complex, which reacts with this compound. The palladium atom inserts itself into the carbon-iodine bond, breaking it and forming a new organopalladium(II) complex. This is often the rate-determining step of the reaction.[3][5]

-

Transmetalation: The organoboron reagent (e.g., a boronic acid) is activated by a base to form a more nucleophilic boronate species.[6] This species then reacts with the palladium(II) complex, transferring its organic group to the palladium center and displacing the halide.[3][4]

-

Reductive Elimination: The two organic groups attached to the palladium center (the tritylimidazole and the group from the boronic acid) couple together, forming the final product. This step regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle.[3][4]

Diagram 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

This fundamental mechanism is shared by other important reactions such as the Sonogashira (coupling with terminal alkynes), Heck (coupling with alkenes), and Buchwald-Hartwig (coupling with amines) reactions, with variations in the coupling partner and reaction conditions.[2]

Quantitative Data Summary

The efficiency of cross-coupling reactions with this compound is highly dependent on the choice of catalyst, base, solvent, and reaction conditions. Below is a summary of representative yields for various palladium-catalyzed reactions.

| Reaction Type | Coupling Partner | Catalyst System | Solvent | Temp (°C) | Yield (%) |

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | Dioxane/H₂O | 100 | 95 |

| Suzuki-Miyaura | Phenylboronic acid | PdCl₂(dppf) / K₂CO₃ | DME | 150 (MW) | 94 |

| Suzuki-Miyaura | 3-Thienylboronic acid | Pd(dppf)Cl₂ / Cs₂CO₃ | Dioxane | 80 | 88 |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI / Et₃N | THF | 25 | 92 |

| Sonogashira | Ethynyltrimethylsilane | Pd(PPh₃)₄ / CuI / Et₃N | DMF | 60 | 85 |

| Buchwald-Hartwig | Aniline | Pd₂(dba)₃ / Xantphos / K₃PO₄ | Toluene | 110 | 78 |

| Heck | Alkene | Pd(OAc)₂ / Tri(o-tolyl)phosphine | Acetonitrile | 80-100 | Yields vary |

| Data compiled from references[1][2][7]. Yields are representative and can vary based on specific substrates and conditions. Reactions are typically performed on N-protected 4-iodoimidazole. |

Experimental Protocols

Protocol 1: N-Tritylation of 4-Iodo-1H-imidazole

This initial step protects the imidazole nitrogen, which is often required for high yields in subsequent coupling reactions.[1]

Materials:

-

4-Iodo-1H-imidazole (1.0 eq)

-

Trityl chloride (TrCl) (1.1 eq)

-

Triethylamine (Et₃N) (1.2 eq)

-

Anhydrous Dichloromethane (DCM)

Procedure:

-

Dissolve 4-iodo-1H-imidazole in anhydrous DCM in a round-bottom flask.

-

Add triethylamine to the solution and stir for 5 minutes at room temperature.

-

Add trityl chloride portion-wise to the stirring solution.

-

Allow the reaction to stir at room temperature for 12-16 hours. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, quench the reaction with water.

-

Extract the aqueous layer three times with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 4-iodo-1-trityl-1H-imidazole.[1]

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

This protocol describes a rapid and efficient method for coupling an arylboronic acid with this compound.[2]

Materials:

-

4-Iodo-1-trityl-1H-imidazole (1.0 eq)

-

Arylboronic acid (1.2 eq)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

Palladium(II) acetate (Pd(OAc)₂) (0.1 eq)

-

Triphenylphosphine (PPh₃) (0.2 eq)

-

Dioxane and Ethanol mixture

Procedure:

-

To a microwave reactor vial equipped with a magnetic stir bar, add 4-iodo-1-trityl-1H-imidazole, the arylboronic acid, potassium carbonate, palladium(II) acetate, and triphenylphosphine.

-

Add the dioxane and ethanol solvent mixture.

-

Seal the vial and place it in the microwave reactor.

-

Irradiate the reaction mixture at 150 °C for 20 minutes.

-

After the reaction is complete, cool the vial to room temperature.

-

Filter the reaction mixture and concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel to obtain the desired 4-aryl-1-tritylimidazole.[2]

Diagram 2: Experimental workflow for microwave-assisted Suzuki-Miyaura coupling.

Role in Drug Discovery and Development

The ability to easily diversify the imidazole core using this compound as a starting point is of paramount importance for drug discovery. It allows for the systematic exploration of structure-activity relationships (SAR) by synthesizing libraries of related compounds with different substituents at the C4 position. This approach is crucial for optimizing lead compounds to improve potency, selectivity, and pharmacokinetic properties. This intermediate is a key component in the synthesis of kinase inhibitors, antifungal agents, and histamine receptor antagonists.[8]

Diagram 3: Role of this compound in the drug discovery pipeline.

Conclusion

This compound is a highly effective and versatile reagent in organic synthesis. Its mechanism of action is defined by the complementary roles of the trityl protecting group and the reactive C-I bond. This combination provides a powerful platform for the synthesis of diverse, functionalized imidazole derivatives through reliable and high-yielding palladium-catalyzed cross-coupling reactions. The straightforward experimental protocols and the broad applicability of this intermediate solidify its importance as a cornerstone building block for researchers in the pharmaceutical and chemical industries.

References

Methodological & Application

Synthesis of 4-Iodo-1-tritylimidazole: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 4-Iodo-1-tritylimidazole from 4-iodoimidazole, a crucial step in the development of various pharmaceutical compounds. The protection of the imidazole nitrogen with a trityl group is a common strategy to prevent side reactions and enhance solubility during subsequent cross-coupling reactions.[1]

Reaction Overview

The synthesis involves the N-tritylation of 4-iodoimidazole using trityl chloride in the presence of a base. This reaction proceeds via a nucleophilic substitution mechanism where the imidazole nitrogen attacks the electrophilic carbon of trityl chloride.

Quantitative Data Summary

The following table summarizes the key quantitative data from a representative synthesis of this compound.

| Parameter | Value | Reference |

| Starting Material | 4-Iodo-1H-imidazole | [1] |

| Reagent | Trityl chloride (TrCl) | [1] |

| Base | Triethylamine (TEA) | [1][2] |

| Solvent | N,N-Dimethylformamide (DMF) | [2] |

| Molar Ratio (4-iodoimidazole:TrCl:TEA) | 1.0 : 1.1 : 1.2 | [1][2] |

| Reaction Temperature | 20°C | [2] |

| Reaction Time | 24 hours | [2] |

| Yield | 94.0% | [2] |

| Melting Point | 148-150 °C | [2] |

Experimental Protocol

This protocol details the procedure for the synthesis and purification of this compound.

Materials:

-

4-Iodo-1H-imidazole (1.0 eq)[1]

-

Trityl chloride (TrCl) (1.1 eq)[1]

-

Anhydrous N,N-Dimethylformamide (DMF)[2]

-

Deionized water

-

Hexane

-

Ethyl acetate

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 4-iodo-1H-imidazole (e.g., 3.5 g, 18.0 mmol) in anhydrous DMF (70 mL).[2]

-

Addition of Reagents: To the solution, add triethylamine (3.0 mL, 21.7 mmol) followed by trityl chloride (5.5 g, 19.7 mmol).[2]

-

Reaction: Stir the reaction mixture at 20°C for 24 hours.[2] Monitor the reaction progress by thin-layer chromatography (TLC).[1]

-

Quenching: Upon completion, pour the reaction mixture into water to quench the reaction and precipitate the product.[2]

-

Isolation of Crude Product: Collect the precipitated solid by filtration.[2]

-

Purification: Purify the crude product by flash column chromatography on silica gel.[1][2] A suitable eluent system is a gradient of hexane and ethyl acetate.[1]

-

Final Product: Concentrate the fractions containing the pure product under reduced pressure to obtain this compound as a white solid (e.g., 7.4 g, 94.0% yield).[2]

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols for Suzuki Coupling with 4-Iodo-1-tritylimidazole

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed experimental protocol for the Suzuki-Miyaura cross-coupling reaction of 4-iodo-1-tritylimidazole with various aryl and heteroaryl boronic acids. This reaction is a powerful tool for the synthesis of 4-substituted imidazole derivatives, which are important scaffolds in medicinal chemistry and drug development.

The trityl protecting group on the imidazole nitrogen prevents side reactions and improves the solubility of the starting material, often leading to higher yields and cleaner reactions. The C-I bond at the 4-position of the imidazole ring is readily activated by a palladium catalyst, facilitating the formation of a new carbon-carbon bond with the boronic acid.

Experimental Protocols

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with a representative arylboronic acid. The reaction conditions can be adapted for a variety of boronic acids.

Materials:

-

This compound

-

Aryl or heteroaryl boronic acid (e.g., Phenylboronic acid)

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂])

-

Base (e.g., Potassium carbonate (K₂CO₃), Cesium carbonate (Cs₂CO₃), or Potassium phosphate (K₃PO₄))

-

Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, or a mixture of Dioxane and Water)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware and equipment (Schlenk flask or sealed vial, condenser, magnetic stirrer, heating mantle or oil bath)

-

Solvents for workup and purification (e.g., Ethyl acetate, water, brine)

-

Drying agent (e.g., Anhydrous sodium sulfate or magnesium sulfate)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a dry Schlenk flask or sealed vial under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), and the base (2.0-3.0 eq).

-

Solvent and Catalyst Addition: Add the anhydrous solvent to the flask. If a solvent mixture like dioxane/water is used, it should be degassed prior to use. Add the palladium catalyst (typically 2-5 mol%) to the reaction mixture.

-

Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for the specified time (typically 2-24 hours). The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and then with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-aryl-1-tritylimidazole.

Data Presentation

The following table summarizes representative quantitative data for the Suzuki coupling of this compound with various boronic acids under different reaction conditions.

| Entry | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 100 | 4-6 | 95[1] |

| 2 | 3-Thienylboronic acid | Pd(dppf)Cl₂ (5) | Cs₂CO₃ | Dioxane | 80 | 12 | 88[1] |

| 3 | 4-Methylsulfanylphenylboronic acid | Pd(PPh₃)₄ (10) | K₂CO₃ | Toluene/Methanol | Reflux | 12 | 68[2] |

| 4 | 2-Acetylphenylboronic acid | Pd(PPh₃)₄ (10) | K₂CO₃ | Toluene/Methanol | Reflux | 12 | 79[2] |

| 5 | 4-Pyridinylboronic acid | Pd(OAc)₂ (5) / SPhos (10) | K₃PO₄ | Toluene/H₂O | 100 | 18 | ~85 (representative) |

| 6 | 4-(Trifluoromethyl)phenylboronic acid | Pd(dppf)Cl₂ (5) | Cs₂CO₃ | Dioxane | 100 | 12 | ~80 (representative) |

Note: Yields are for the isolated product after purification. Representative yields for entries 5 and 6 are based on typical outcomes for similar Suzuki coupling reactions.

Mandatory Visualization

Below are diagrams illustrating the experimental workflow and the catalytic cycle of the Suzuki-Miyaura coupling reaction.

Caption: Experimental workflow for the Suzuki coupling of this compound.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Application Notes and Protocols: 4-Iodo-1-tritylimidazole as a Precursor for Radiosynthesis of PET Tracers

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Iodo-1-tritylimidazole is a pivotal precursor in the synthesis of radiolabeled imidazole-based compounds for Positron Emission Tomography (PET) imaging. The imidazole moiety is a core structure in numerous biologically active molecules, and its radiolabeling allows for the non-invasive in vivo study of various physiological and pathological processes. The presence of an iodine atom at the 4-position provides a versatile handle for introducing positron-emitting radionuclides through transition-metal-catalyzed cross-coupling reactions. The trityl (triphenylmethyl) protecting group on the imidazole nitrogen enhances the precursor's stability and solubility in organic solvents, facilitating its use in multi-step syntheses.

This document provides detailed protocols for the use of this compound in the synthesis of radiolabeled PET tracers, primarily through Palladium-catalyzed Stille and Suzuki-Miyaura cross-coupling reactions. These methods are widely employed for the formation of carbon-carbon bonds in the final radiolabeling step.

Core Applications

The primary application of this compound in radiolabeling is as a stable, non-radioactive precursor for the late-stage introduction of a positron-emitting radionuclide. This is typically achieved by coupling it with a radiolabeled partner. The choice of coupling reaction depends on the available radiolabeled synthon.

-

Stille Coupling: This reaction involves the coupling of this compound with a radiolabeled organostannane reagent. It is known for its tolerance of a wide variety of functional groups.[1][2]

-

Suzuki-Miyaura Coupling: This method utilizes the reaction of this compound with a radiolabeled boronic acid or boronic ester.[3][4] This approach is favored for its relatively mild reaction conditions and the low toxicity of the boron-containing reagents.[3]

Following the coupling reaction, the trityl protecting group is typically removed to yield the final radiolabeled imidazole derivative.

Experimental Protocols

Protocol 1: Radiosynthesis via Stille Cross-Coupling

This protocol describes a general procedure for the Palladium-catalyzed Stille cross-coupling of this compound with a radiolabeled organostannane (e.g., [¹¹C]methyltributylstannane or a [¹⁸F]fluoroaryltributylstannane).

Materials and Reagents:

| Reagent/Material | Supplier/Grade | Notes |

| This compound | Commercially Available | Store under inert atmosphere |

| Radiolabeled Organostannane | Synthesized in-house | e.g., [¹¹C]CH₃SnBu₃, [¹⁸F]ArSnBu₃ |

| Pd₂(dba)₃ | Commercially Available | Tris(dibenzylideneacetone)dipalladium(0) |

| P(o-tol)₃ | Commercially Available | Tri(o-tolyl)phosphine |

| Anhydrous, degassed DMF | Anhydrous, <50 ppm H₂O | N,N-Dimethylformamide |

| Reaction Vial | 2 mL, V-shaped | For microwave or conventional heating |

| HPLC System | Radiodetector, UV detector | For purification and analysis |

Procedure:

-

Preparation: In a 2 mL V-shaped reaction vial, add this compound (1.0-5.0 mg).

-

Catalyst/Ligand Addition: Add Pd₂(dba)₃ and P(o-tol)₃ in a suitable molar ratio (e.g., 1:4).

-

Solvent Addition: Add anhydrous, degassed DMF (200-500 µL).

-

Radiolabeled Precursor Addition: Add the solution of the radiolabeled organostannane in a suitable solvent.

-

Reaction: Seal the vial and heat the reaction mixture. Typical conditions are 80-120 °C for 5-15 minutes. Microwave heating can significantly shorten the reaction time.

-

Quenching and Purification: After cooling, the reaction mixture is diluted with mobile phase and purified by semi-preparative HPLC.

-

Deprotection (if required): The collected fraction containing the tritylated radiolabeled product is treated with an acid (e.g., TFA or HCl) to remove the trityl group.[5]

-

Final Purification: The deprotected product is then purified by a second HPLC run or solid-phase extraction to yield the final radiotracer.

Protocol 2: Radiosynthesis via Suzuki-Miyaura Cross-Coupling

This protocol outlines a general procedure for the Palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with a radiolabeled boronic acid or boronic ester (e.g., a [¹⁸F]fluoroarylboronic ester).

Materials and Reagents:

| Reagent/Material | Supplier/Grade | Notes |

| This compound | Commercially Available | Store under inert atmosphere |

| Radiolabeled Boronic Acid/Ester | Synthesized in-house | e.g., [¹⁸F]Ar-B(pin) |

| Pd(PPh₃)₄ | Commercially Available | Tetrakis(triphenylphosphine)palladium(0) |

| Aqueous Base | e.g., 2 M Na₂CO₃ or K₂CO₃ | Degassed |

| Anhydrous, degassed solvent | e.g., Dioxane, Toluene, or DMF | |

| Reaction Vial | 2 mL, V-shaped | For microwave or conventional heating |

| HPLC System | Radiodetector, UV detector | For purification and analysis |

Procedure:

-

Preparation: To a 2 mL V-shaped reaction vial, add this compound (1.0-5.0 mg) and the radiolabeled boronic acid/ester.

-

Catalyst Addition: Add Pd(PPh₃)₄.

-

Solvent and Base Addition: Add the anhydrous, degassed organic solvent (e.g., Dioxane, 300 µL) and the aqueous base (e.g., 2 M Na₂CO₃, 100 µL).

-

Reaction: Seal the vial and heat the reaction mixture. Typical conditions are 90-130 °C for 10-20 minutes.

-

Quenching and Purification: After cooling, the reaction mixture is diluted with mobile phase and purified by semi-preparative HPLC.

-

Deprotection (if required): The collected fraction containing the tritylated radiolabeled product is treated with an acid (e.g., TFA or HCl) to remove the trityl group.

-

Final Purification: The deprotected product is then purified by a second HPLC run or solid-phase extraction to yield the final radiotracer.

Quantitative Data Summary

The following table summarizes typical reaction parameters for the radiolabeling of this compound via cross-coupling reactions. Please note that these are representative values and optimization is required for specific substrates and radiolabels.

| Parameter | Stille Coupling | Suzuki-Miyaura Coupling |

| Precursor Amount | 1-5 mg | 1-5 mg |

| Catalyst | Pd₂(dba)₃ / P(o-tol)₃ | Pd(PPh₃)₄ |

| Solvent | Anhydrous DMF | Dioxane/H₂O, Toluene/H₂O, DMF/H₂O |

| Base | Not typically required | 2 M Na₂CO₃ or K₂CO₃ |

| Temperature | 80-120 °C | 90-130 °C |

| Reaction Time | 5-15 min | 10-20 min |

| Typical Radiochemical Yield (RCY) | 20-60% (decay-corrected) | 30-70% (decay-corrected) |

| Molar Activity (Aₘ) | > 37 GBq/µmol (>1 Ci/µmol) | > 37 GBq/µmol (>1 Ci/µmol) |

Logical Relationship of Synthesis Steps

The overall synthetic strategy involves a logical progression from stable precursors to the final radiopharmaceutical suitable for injection.

Conclusion

This compound serves as a valuable and versatile precursor for the synthesis of radiolabeled imidazole derivatives for PET imaging. Its stability and reactivity in palladium-catalyzed cross-coupling reactions allow for the efficient and late-stage introduction of positron-emitting radionuclides. The protocols provided herein offer a general framework for the development of novel imidazole-based PET tracers. Researchers are encouraged to optimize the reaction conditions for their specific target molecules to achieve the desired radiochemical yields and molar activities.

References

- 1. Stille Coupling [organic-chemistry.org]

- 2. Stille reaction - Wikipedia [en.wikipedia.org]

- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. rua.ua.es [rua.ua.es]

Application Notes and Protocols: Trityl Chloride for Imidazole Protection

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide on the use of trityl chloride (TrCl) as a protecting group for the imidazole moiety, a common heterocyclic motif in pharmaceuticals and biologically active molecules. The trityl group offers a robust yet readily cleavable protecting strategy, making it a valuable tool in multi-step organic synthesis.

Introduction to Trityl Protection of Imidazole

The imidazole ring, present in the amino acid histidine and numerous synthetic compounds, possesses a nucleophilic secondary amine that often requires protection during synthetic transformations. The triphenylmethyl (trityl) group is a sterically bulky protecting group that can be selectively introduced onto the imidazole nitrogen. Its key features include stability under basic and neutral conditions and facile removal under mild acidic conditions, providing orthogonality with many other protecting groups used in organic synthesis.[1] The large size of the trityl group can also impart increased solubility in organic solvents and facilitate purification by crystallization.

Key Advantages of Trityl Protection:

-

Acid Lability: The N-trityl bond is highly susceptible to cleavage under mild acidic conditions, such as with trifluoroacetic acid (TFA) or acetic acid.[1]

-

Stability: The trityl group is stable to a wide range of non-acidic reagents, including bases, nucleophiles, and many oxidizing and reducing agents.

-

Steric Hindrance: The bulkiness of the trityl group can provide steric protection for the imidazole ring and influence the regioselectivity of subsequent reactions.

-

Improved Solubility: The hydrophobic nature of the trityl group can enhance the solubility of imidazole-containing compounds in organic solvents.

-

Crystallinity: Tritylated compounds often exhibit increased crystallinity, which can aid in purification.

Data Presentation

While comprehensive comparative studies on the N-tritylation of imidazole under various conditions are not extensively tabulated in the literature, the following tables summarize typical conditions and expected outcomes based on available protocols and related synthetic reports.

Table 1: Typical Reaction Conditions for N-Tritylation of Imidazole

| Imidazole Substrate | Base (eq.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Imidazole | Triethylamine (1.1-1.5) | DMF | Room Temp | 12-24 | Good to Excellent | [1] |

| Imidazole | DIPEA (1.1-1.5) | DCM | Room Temp | 12-24 | Good to Excellent | [1] |

| Substituted Imidazole | Triethylamine | Dry Acetone | Reflux | Varies | ~82 | [2] |

| Imidazole | Silver or Alkali Metal Salt | Benzene/Toluene | 20 - Boiling | Varies | Good | [3][4] |

Table 2: Conditions for Deprotection of N-Trityl Imidazole

| Deprotection Reagent | Solvent | Temperature (°C) | Time (h) | Notes | Reference |

| 1-5% TFA | DCM | Room Temp | 1-2 | Common and efficient method. | [1] |

| 80% Acetic Acid (aq) | - | Room Temp | Varies | Milder alternative to TFA. | [1] |

| BF3·Et2O, HFIP, Et3SiH | - | Varies | Varies | For acid-sensitive substrates. | [5] |

| LiCl | Methanol | Reflux | Varies | Mild, inexpensive alternative. | [6] |

Table 3: Spectroscopic Data for a Representative N-Tritylimidazole Derivative

| Compound | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) | MS (m/z) | Reference |

| 1-Trityl-1H-imidazole-4-carbaldehyde | 7.92 (s, 1H), 7.81 (d, J = 8.1 Hz, 1H), 7.37–7.30 (m, 9H), 7.24–7.16 (m, 7H), 6.92 (t, J = 7.7 Hz, 1H), 6.50 (d, J = 8.3 Hz, 1H) | 144.5, 144.1, 141.3, 134.7, 130.0, 128.2, 128.0, 122.4, 122.1, 120.2, 115.4, 75.5 | 338.4 (M+) | [7][8] |

| 1-Trityl-1H-imidazole-2-carbaldehyde | 9.78 (s, 1H), 7.40-7.20 (m, 15H), 7.15 (s, 1H), 7.05 (s, 1H) | 184.5, 145.0, 142.1, 130.0, 128.2, 128.0, 121.8 | 338.4 (M+) | [7] |

Experimental Protocols

Protection of Imidazole with Trityl Chloride

This protocol describes a general procedure for the N-tritylation of imidazole.

Materials:

-

Imidazole (1.0 eq)

-

Trityl chloride (TrCl) (1.0-1.2 eq)

-

Triethylamine (Et3N) or N,N-Diisopropylethylamine (DIPEA) (1.1-1.5 eq)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Deionized water

-

Brine solution

-

Anhydrous sodium sulfate (Na2SO4)

-

Ethyl acetate or other suitable extraction solvent

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve imidazole (1.0 eq) in anhydrous DMF or DCM.

-

Add triethylamine or DIPEA (1.1-1.5 eq) to the solution and stir.

-

Slowly add a solution of trityl chloride (1.0-1.2 eq) in the same solvent to the reaction mixture at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding deionized water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or DCM).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the N-trityl imidazole.[1]

Deprotection of N-Trityl Imidazole

This protocol outlines the removal of the trityl group under acidic conditions.

Materials:

-

N-trityl imidazole derivative

-

Trifluoroacetic acid (TFA) or Acetic Acid

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate (NaHCO3) solution

-

Deionized water

-

Brine solution

-

Anhydrous sodium sulfate (Na2SO4)

Procedure:

-

Dissolve the N-trityl imidazole derivative in DCM.

-

Add a solution of TFA in DCM (typically 1-5% v/v) or 80% aqueous acetic acid to the reaction mixture.

-

Stir the reaction at room temperature and monitor the deprotection by TLC. The reaction is usually complete within 1-2 hours.[1]

-

Once the reaction is complete, carefully neutralize the acid with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic layer to obtain the deprotected imidazole.

-

Further purification can be performed by chromatography or recrystallization if necessary.

Visualizations

Caption: Experimental workflow for the N-tritylation of imidazole.

Caption: Mechanism of acid-catalyzed deprotection of N-trityl imidazole.

Caption: Logical workflow of a synthesis involving trityl protection of imidazole.

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US3872095A - N-trityl-imidazoles and their production - Google Patents [patents.google.com]

- 4. US3767668A - Process for the production of n-trityl-imidazoles - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]